N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Catalog No.
S6779619
CAS No.
898418-89-8
M.F
C18H21N3O3
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,...

CAS Number

898418-89-8

Product Name

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

IUPAC Name

N-cyclopentyl-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C18H21N3O3/c22-15-6-5-11-9-14(10-12-7-8-21(15)16(11)12)20-18(24)17(23)19-13-3-1-2-4-13/h9-10,13H,1-8H2,(H,19,23)(H,20,24)

InChI Key

MATCGYOHYTUHNW-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3

Description

The exact mass of the compound N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is 327.15829154 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound characterized by a unique bicyclic structure that incorporates a cyclopentyl group. The compound features azatricyclo and dodeca-triene moieties, which contribute to its distinct chemical properties. Its molecular formula is C19_{19}H25_{25}N3_{3}O, indicating the presence of nitrogen and oxygen atoms that play crucial roles in its reactivity and biological interactions.

The chemical behavior of N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can be influenced by its functional groups. Key reactions may include:

  • Nucleophilic substitutions involving the amide nitrogen.
  • Electrophilic additions to the diene system present in the triene structure.
  • Oxidation reactions due to the presence of the carbonyl group (11-oxo), which may facilitate further functionalization.

Preliminary studies suggest that this compound may exhibit significant biological activities, particularly in the context of cancer research and immunology. It is hypothesized to interact with various biological targets, potentially modulating immune responses or exhibiting cytotoxic effects against cancer cells. Such properties make it a candidate for further investigation in therapeutic applications.

The synthesis of N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multi-step synthetic routes that may include:

  • Formation of the azatricyclo framework through cyclization reactions.
  • Introduction of the cyclopentyl group, possibly via alkylation methods.
  • Amidation processes to attach the ethanediamide functionality.

These methods require careful control of reaction conditions to ensure high yields and purity of the final product.

The potential applications of N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide span several fields:

  • Pharmaceuticals: As a candidate for drug development targeting specific diseases, particularly cancers.
  • Biotechnology: In research settings for understanding immune modulation and cellular interactions.

Interaction studies involving this compound may focus on its binding affinity to specific receptors or enzymes relevant in disease pathways. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to quantify these interactions and elucidate mechanisms of action.

When comparing N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide with similar compounds, several notable analogs can be identified:

Compound NameStructural FeaturesUnique Characteristics
7-cyclononyl-N-[4-(12-oxo-10-azatricyclo[6.5.1.09,13]tetradecan-11-yl)butyl]heptanamideContains cyclononyl groupExhibits different cyclic structure
N-cyclopentyl-N-(3-hydroxypropyl)-2-imino derivativesSimilar amide functionalityVaries in side chain complexity
N-cyclopentyl derivatives with varied carbonyl positionsDifferent carbonyl placementAlters reactivity profile

These comparisons highlight the unique bicyclic structure and potential for diverse biological activity inherent in N'-cyclopentyl-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide, differentiating it from its analogs while also suggesting avenues for further research into its properties and applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

327.15829154 g/mol

Monoisotopic Mass

327.15829154 g/mol

Heavy Atom Count

24

Dates

Modify: 2023-11-23

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